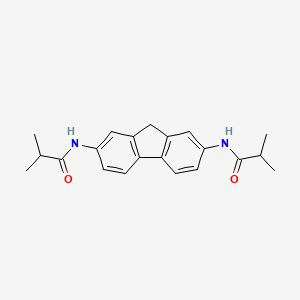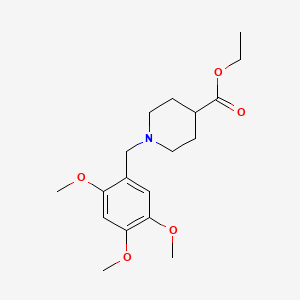![molecular formula C16H18N2O4S B5854103 2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)
2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ESI-09 and is a selective inhibitor of the RAC signaling pathway. The RAC pathway is involved in various cellular processes such as cell migration, adhesion, and proliferation. ESI-09 has been shown to have potential applications in cancer research, immunology, and neurobiology.
作用機序
ESI-09 works by selectively inhibiting the RAC signaling pathway. The RAC pathway is involved in various cellular processes such as cell migration, adhesion, and proliferation. By inhibiting the RAC pathway, ESI-09 can modulate these cellular processes and potentially inhibit the growth of cancer cells, modulate the immune response, and treat neurodegenerative diseases.
Biochemical and Physiological Effects
ESI-09 has been shown to have several biochemical and physiological effects. In cancer research, ESI-09 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In immunology, ESI-09 has been shown to inhibit the activation of T cells, thereby modulating the immune response. In neurobiology, ESI-09 has been shown to have potential applications in the treatment of neurodegenerative diseases by inhibiting the aggregation of amyloid-beta peptides.
実験室実験の利点と制限
ESI-09 has several advantages and limitations for lab experiments. One of the advantages of ESI-09 is its selectivity for the RAC pathway, which allows for targeted modulation of cellular processes. Another advantage is its potential applications in various fields of scientific research. One of the limitations of ESI-09 is its complex synthesis process, which requires expertise in organic chemistry. Another limitation is the need for further research to fully understand its potential applications and limitations.
将来の方向性
There are several future directions for research on ESI-09. One direction is to further investigate its potential applications in cancer research, immunology, and neurobiology. Another direction is to optimize its synthesis process to make it more accessible for research. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, research is needed to develop more selective inhibitors of the RAC pathway with potential applications in various fields of scientific research.
合成法
The synthesis of ESI-09 involves several steps. The first step involves the reaction of 4-ethylphenylsulfonyl chloride with 4-aminophenol to form 4-{[(4-ethylphenyl)sulfonyl]amino}phenol. The second step involves the reaction of 4-{[(4-ethylphenyl)sulfonyl]amino}phenol with chloroacetyl chloride to form 2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide. The synthesis of ESI-09 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
ESI-09 has been shown to have potential applications in various fields of scientific research. In cancer research, ESI-09 has been shown to inhibit the growth of cancer cells by targeting the RAC pathway. In immunology, ESI-09 has been shown to modulate the immune response by inhibiting the activation of T cells. In neurobiology, ESI-09 has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
2-[4-[(4-ethylphenyl)sulfonylamino]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-12-3-9-15(10-4-12)23(20,21)18-13-5-7-14(8-6-13)22-11-16(17)19/h3-10,18H,2,11H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPKJIUPYFAULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Ethylphenyl)sulfonylamino]phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5854026.png)
![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)
![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)

![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)

![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)





